molecular formula C13H11NO2S B2882879 9H-fluorene-9-sulfonamide CAS No. 132606-18-9

9H-fluorene-9-sulfonamide

Cat. No.: B2882879
CAS No.: 132606-18-9
M. Wt: 245.3
InChI Key: OLFSQHLHURGLQI-UHFFFAOYSA-N
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Description

9H-Fluorene-9-sulfonamide is a chemical compound belonging to the class of sulfonamides It is characterized by a fluorene core structure with a sulfonamide group attached to the ninth position

Mechanism of Action

Target of Action

Fluorene-based compounds have been widely investigated due to their wide range of applications in synthetic, medicinal, and materials chemistry . They have been used as anti-inflammatory agents and inhibitors of leukocytes . More research is needed to identify the specific targets of 9H-fluorene-9-sulfonamide.

Mode of Action

It’s known that fluorene-based compounds can interact with various targets due to their defined shape and electronics . The presence of two benzylic acidic hydrogens at the C-9 position of fluorene activates them towards alkylation under basic conditions . This could potentially lead to changes in the target proteins or enzymes, altering their function.

Biochemical Pathways

Fluorene derivatives have been identified as hit compounds on diverse protein targets including alanine racemase, cysteine protease, and 17β-hsd1 . These proteins are involved in various biochemical pathways, suggesting that this compound may have broad effects on cellular biochemistry.

Pharmacokinetics

The molecular weight of this compound is 24530 , which is within the optimal range for oral bioavailability in drug design

Result of Action

Fluorene derivatives have been used as anti-inflammatory agents and inhibitors of leukocytes , suggesting that they may have anti-inflammatory effects and modulate immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-sulfonamide typically involves the reaction of fluorene with sulfonamide derivatives under specific conditions. One common method is the reaction of fluorene with chlorosulfonic acid followed by treatment with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 9H-Fluorene-9-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or other nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Scientific Research Applications

Chemistry: In synthetic chemistry, 9H-fluorene-9-sulfonamide is used as a building block for the synthesis of more complex molecules. Its sulfonamide group can act as a directing group in various catalytic reactions.

Biology: The compound has potential biological applications, including its use as a probe in biochemical assays and as a precursor for the synthesis of biologically active molecules.

Medicine: this compound and its derivatives are being explored for their medicinal properties. They may have applications in the development of new drugs, particularly in the treatment of bacterial infections due to their antimicrobial properties.

Industry: In materials science, this compound is used in the development of advanced materials, such as polymers and organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

  • 9H-Fluorenone: A closely related compound with a keto group at the ninth position instead of a sulfonamide group.

  • 9H-Fluoren-9-ol: A hydroxylated derivative of fluorene.

  • 9H-Fluoren-9-ylmethanol: A methanol derivative of fluorene.

Uniqueness: 9H-Fluorene-9-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to other fluorene derivatives. Its ability to act as a directing group in catalytic reactions and its antimicrobial activity set it apart from similar compounds.

Properties

IUPAC Name

9H-fluorene-9-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFSQHLHURGLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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